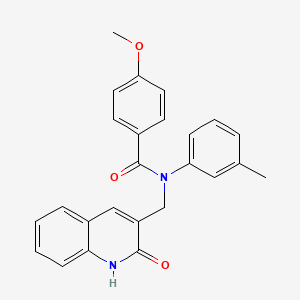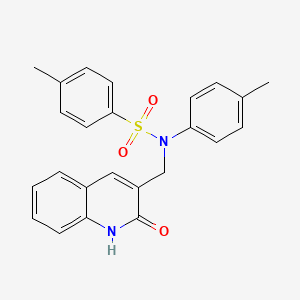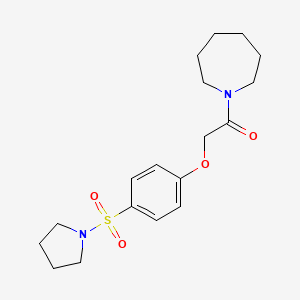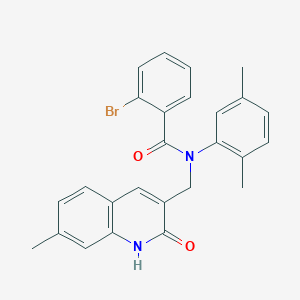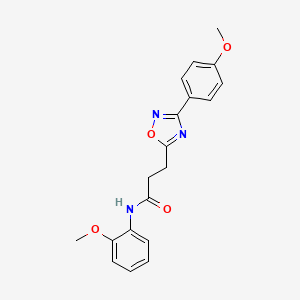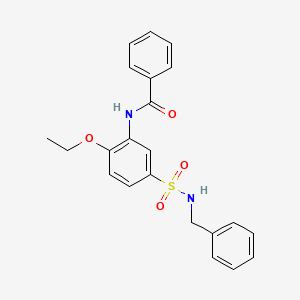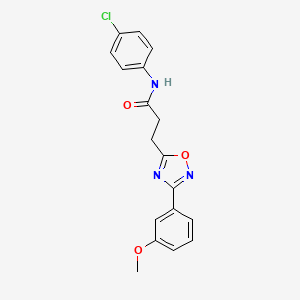
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-96,345, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a selective antagonist of the NPY Y5 receptor, which is one of the five subtypes of the NPY receptor family. By blocking the activity of this receptor, N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can modulate the effects of NPY on various physiological processes, including food intake, energy homeostasis, and stress response.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can have a range of biochemical and physiological effects, depending on the specific system being studied. For example, in animal models, N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to reduce food intake and body weight, increase anxiety-like behavior, and modulate the response to stress.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in laboratory experiments is its high selectivity for the NPY Y5 receptor, which allows for precise modulation of this system without affecting other neuropeptide pathways. However, one limitation of using N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively short half-life, which can make dosing and timing of experiments challenging.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective NPY Y5 receptor antagonists, which could be used to further investigate the role of this receptor subtype in various physiological processes. Additionally, there is potential for the use of N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in the development of novel treatments for conditions such as obesity, anxiety, and depression.
合成法
The synthesis of N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-chloroaniline. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been the subject of extensive scientific research due to its potential applications in a variety of fields. One area of research has focused on its use as a tool for investigating the role of neuropeptides in the regulation of physiological processes. Specifically, N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used to study the effects of neuropeptide Y (NPY) on feeding behavior, stress response, and anxiety.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-4-2-3-12(11-15)18-21-17(25-22-18)10-9-16(23)20-14-7-5-13(19)6-8-14/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXJNADNBCGUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)


